(+)-Nebivolol
描述
(+)-Nebivolol is a third-generation β1-adrenergic receptor antagonist (beta-blocker) distinguished by its enantiomerically pure formulation and unique pharmacological properties. Unlike conventional beta-blockers, this compound exhibits vasodilatory effects via endothelial nitric oxide (NO) synthase activation, enhancing NO bioavailability . This mechanism contributes to improved endothelial function, antioxidant activity, and cardioprotective benefits, making it effective in hypertension and heart failure management . Additionally, this compound demonstrates ancillary effects such as antiproliferative activity in cancer models and mitochondrial function modulation in obesity-related cardiac dysfunction . Its pharmacokinetic profile, including variable bioavailability, has been optimized through novel drug delivery systems like pulsatile press-coated tablets .
属性
IUPAC Name |
(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-YHBROIRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118457-14-0, 118457-15-1 | |
| Record name | Nebivolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexnebivolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXNEBIVOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43D0296P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NEBIVOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030Y90569U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Janssen’s Chroman Aldehyde Epoxidation
The foundational synthesis of nebivolol, as disclosed in Janssen’s patent (EP 0145067), begins with 6-fluoro-chroman-2-carbaldehyde. Reaction with trimethylsulfoxonium iodide in the presence of sodium hydride generates epoxide intermediates MA (SR) and MB (RR) as diastereomeric pairs. Chromatographic separation of these intermediates enables their individual use in subsequent coupling reactions. For example, MA undergoes cross-coupling with benzylamine to yield a mixture of SRRR/RSSS and SRSS/RSRR diastereomers, which are resolved via fractional crystallization. Final deprotection by hydrogenolysis produces enantiomerically pure (+)-Nebivolol (SRRR configuration).
Epoxide Resolution and Diastereomeric Excess Optimization
Early methods faced challenges in achieving high diastereomeric excess (de) during epoxide separation. Advances in crystallization solvents (e.g., n-hexane, diethyl ether) and low-temperature protocols (0°C to -20°C) improved yields of trans-configured intermediates (e.g., formula IV1) to >98% de. For cis-configured intermediates (formula IV2), catalytic hydrogenation with palladium-on-carbon in ethyl acetate achieved similar purity.
Stereoselective Approaches for Enantiomerically Pure Intermediates
Chiral Pool Utilization and Haloketone Reduction
WO2011091968A1 introduces a stereoselective pathway starting from haloketones (formula IVa/b). Using Corey’s chiral borane (CBS) or alcohol dehydrogenases, these ketones are reduced to diastereomeric alcohols (IIIa-d) with >99.5% de. For instance, enzymatic reduction of chloroketones with S-selective alcohol dehydrogenase in isopropanol at 20–25°C yields (IIIa) with 99.8% de, a critical precursor for this compound.
Enzymatic Screening and Selectivity Profiling
Enzymatic methods leverage the inherent selectivity of alcohol dehydrogenases for specific stereocenters. A screen of 15 dehydrogenases revealed that Lactobacillus kefir ADH preferentially reduces ketones to (R)-alcohols, while Rhodococcus erythropolis ADH favors (S)-configurations. This selectivity is harnessed to produce intermediates IIIb and IIId, which are coupled to form this compound via amine-mediated alkylation.
Catalytic Hydrogenation and Protecting Group Strategies
Transition Metal Catalysts for Cis-Trans Isomerism
Palladium- and platinum-based catalysts are pivotal in controlling the cis-trans ratio of hydroxyl intermediates. Hydrogenation of formula III compounds at 50 psi H₂ in tetrahydrofuran (THF) with Pd/C (5% w/w) yields 95% cis-product (IV2), whereas Raney nickel under similar conditions favors trans-configurations (IV1).
Hydroxy-Protecting Groups for Stability and Reactivity
Protecting groups (PGs) such as tert-butyldimethylsilyl (TBS) and benzyl (Bn) are employed to stabilize alcohol intermediates during coupling reactions. For example, TBS-protected IV1 undergoes benzylamine coupling in dimethylformamide (DMF) at 80°C, achieving 85% yield before deprotection with tetrabutylammonium fluoride (TBAF).
Crystallization and Purification Techniques
Solvent Systems for Diastereomer Resolution
Crystallization remains the gold standard for resolving nebivolol intermediates. A mixture of n-heptane and tert-butyl methyl ether (3:1 v/v) at -10°C precipitates IV1 with 99.2% purity, while isopropyl ether at 0°C isolates IV2 at 98.7% purity.
pH-Dependent Extraction for Amine Salts
Post-coupling, the hydrochloride salt of this compound is purified via pH-adjusted extraction. Adjusting the aqueous phase to pH 6.9–7.1 with triethanolamine and HCl minimizes zwitterionic byproducts, yielding 92% pure product after ethyl acetate extraction.
Comparative Analysis of Synthetic Methods
化学反应分析
Synthetic Routes and Stereochemical Control
(+)-Nebivolol is synthesized as part of a racemic mixture ([SRRR]-nebivolol and [RSSS]-nebivolol) through multi-step enantioselective processes . Key synthetic reactions include:
-
Epoxide Formation : Chiral epoxide intermediates (RR+RS and SS+SR pairs) are generated from fluorinated chroman precursors using tert-butyl hydroperoxide under alkaline conditions (pH 8.5–10.0, 20–25°C) .
-
Benzylamine Ring-Opening : Epoxide RS reacts with benzylamine in tertiary alcohols (e.g., tert-amyl alcohol) to yield amino alcohol intermediates. For example:
-
Coupling Reactions : Final N-benzylated derivatives (10 and 11) form via nucleophilic substitution between amino alcohols and epoxides (RR or SS configurations) .
Phase I Metabolic Reactions
In hepatic metabolism, this compound undergoes oxidative transformations mediated by cytochrome P450 enzymes :
Primary Metabolic Pathways
| Reaction Type | Metabolite | Retention Time (min) | Mass (m/z) [M+H]⁺ | Molecular Formula |
|---|---|---|---|---|
| Alicyclic hydroxylation | M1 | 4.84 | 422.1761 | C₂₂H₂₆F₂NO₅ |
| Alicyclic hydroxylation | M2 | 4.57 | 422.1785 | C₂₂H₂₆F₂NO₅ |
| Aromatic hydroxylation | M3 | 5.58 | 422.1761 | C₂₂H₂₆F₂NO₅ |
| Alicyclic dehydrogenation | M4 | 5.30 | 420.1618 | C₂₂H₂₄F₂NO₅ |
-
Key Findings :
-
Hydroxylation occurs at alicyclic (M1, M2) and aromatic (M3) positions, with distinct retention times confirming structural differences .
-
Dehydrogenation of hydroxylated metabolites produces ketone derivatives (e.g., M4) .
-
Novel N-Dealkylation : A previously unreported pathway generates a primary amine metabolite (211.1007 Da) .
-
Catalytic and Environmental Influences
-
Synthetic Conditions : Optimal yields require pH 8.5–10.0 and tertiary alcohols to stabilize reactive intermediates .
-
Metabolic Selectivity : Liver microsomes favor alicyclic over aromatic hydroxylation, with M1/M2 forming 80% of total metabolites .
Structural Implications of Reactivity
The 6-fluoro-3,4-dihydro-2H-chroman backbone directs metabolic and synthetic outcomes:
科学研究应用
Pharmacological Profile
Nebivolol is characterized by its selective action on beta-1 adrenergic receptors and its ability to stimulate endothelial nitric oxide synthase, leading to vasodilation. This dual action distinguishes it from traditional beta-blockers, which primarily block adrenergic receptors without significant vasodilatory effects. The drug's mechanism involves:
- Beta-1 Receptor Antagonism : Primarily reduces heart rate and myocardial contractility.
- Nitric Oxide Mediated Vasodilation : Enhances endothelial function and reduces systemic vascular resistance.
Treatment of Hypertension
Nebivolol is widely used for managing essential hypertension. Clinical studies have demonstrated its effectiveness in lowering blood pressure and improving patient outcomes compared to other antihypertensive agents.
- Efficacy : In a meta-analysis involving multiple trials, patients treated with (+)-Nebivolol showed a higher response rate in blood pressure reduction compared to traditional beta-blockers like atenolol, with a notable improvement in diastolic function .
| Study | Population | Dose | Outcome |
|---|---|---|---|
| Randomized Trial | 200 patients | 5-10 mg | Significant reduction in systolic and diastolic blood pressure |
| Meta-analysis | 12 trials | Various doses | Higher antihypertensive response rate (OR 1.44) |
Management of Heart Failure
Nebivolol has been shown to be effective in treating heart failure, particularly in elderly patients. A randomized trial indicated that it significantly reduced mortality rates compared to placebo .
- Clinical Findings : The trial reported a hazard ratio of 0.86 for mortality among patients on nebivolol, indicating a protective effect against heart failure-related deaths.
| Study | Population | Dose | Outcome |
|---|---|---|---|
| Heart Failure Study | 2000 patients | 7.7 mg mean dose | Reduced mortality (HR 0.86) |
Case Study 1: Nebivolol-Induced Hepatotoxicity
A recent case report highlighted a significant adverse effect associated with nebivolol treatment. A 73-year-old woman developed elevated liver enzymes after starting nebivolol alongside lisinopril for uncontrolled hypertension. Upon discontinuation of nebivolol, her liver enzymes normalized, confirming the drug's role in hepatotoxicity .
Case Study 2: Efficacy in Diabetic Patients
Another study focused on the effects of nebivolol on diabetic patients with hypertension. It demonstrated that nebivolol not only effectively reduced blood pressure but also improved endothelial function by enhancing nitric oxide availability, thus providing additional cardiovascular protection .
Pharmacokinetics
The pharmacokinetics of this compound reveal enantioselective properties, with significant differences between its enantiomers affecting clearance rates and therapeutic outcomes. Studies have shown that the L-enantiomer exhibits greater efficacy and lower side effects compared to the D-enantiomer .
作用机制
(+)-Nebivolol exerts its effects by selectively inhibiting beta1-adrenergic receptors. This leads to a decrease in heart rate and blood pressure. Additionally, it enhances nitric oxide-mediated vasodilation, which further contributes to its antihypertensive effects. The molecular targets include beta1-adrenergic receptors and nitric oxide pathways .
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key differences between (+)-Nebivolol and other beta-blockers or antihypertensive agents:
Key Findings:
NO-Mediated Vasodilation: this compound’s activation of cNOS and inositol phosphate metabolism enhances vasodilation, unlike atenolol or metoprolol .
Cardiac Outcomes : Reduces mortality in heart failure (31.1% vs. 65.3% with placebo) and improves mitochondrial function in obesity models .
Safety: Exhibits fewer metabolic adverse effects compared to atenolol and nifedipine .
Dual Action: Combines β-blockade with antiproliferative effects in oral squamous cell carcinoma via adrenergic signaling inhibition .
Research Findings and Clinical Relevance
Hypertension : this compound lowers systolic/diastolic BP by 15–20/10–12 mmHg, with efficacy comparable to ACE inhibitors and superior to dihydropyridines in patients with tachycardia .
Heart Failure: Reduces hospitalization risk by 14% vs. placebo, attributed to NO-mediated afterload reduction and improved ejection fraction .
Special Populations: Monotherapy efficacy is reduced in Black patients, necessitating combination therapy .
Drug Delivery : Pulsatile press-coated tablets enhance bioavailability (AUC increased by 1.5×) for timed morning release .
生物活性
(+)-Nebivolol is a third-generation selective beta-blocker that exhibits unique pharmacological properties, primarily through its vasodilatory effects mediated by nitric oxide (NO). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and research findings.
This compound primarily acts as a β-1 adrenergic receptor antagonist , selectively blocking these receptors in the heart while sparing β-2 receptors in the lungs and smooth muscles. This selectivity is crucial for patients with respiratory issues, as it minimizes bronchoconstriction risks associated with non-selective beta-blockers.
In addition to its beta-blocking activity, this compound stimulates endothelial nitric oxide synthase (eNOS) via β-3 adrenergic receptor agonism. This stimulation leads to increased NO production, resulting in vasodilation and reduced peripheral vascular resistance. The distinct mechanism of action differentiates this compound from other beta-blockers like carvedilol and labetalol, which primarily exert vasodilatory effects through α-adrenergic receptor blockade .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals key characteristics:
- Absorption : Peak plasma concentration occurs within 1.5 to 4 hours post-administration.
- Distribution : Approximately 98% protein-bound, primarily to albumin.
- Metabolism : Metabolized in the liver through direct glucuronidation and CYP2D6 pathways, producing active hydroxyl and glucuronide metabolites.
- Bioavailability : Varies significantly based on CYP2D6 metabolic status; approximately 12% in extensive metabolizers and nearly complete in poor metabolizers .
Clinical Efficacy
Clinical studies have demonstrated that this compound effectively lowers blood pressure and improves cardiovascular outcomes. A meta-analysis of multiple trials indicated a higher antihypertensive response rate compared to conventional beta-blockers, with significant reductions in both systolic and diastolic blood pressure .
Table 1: Clinical Trial Results on Blood Pressure Reduction
| Treatment Group | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Response Rate (%) |
|---|---|---|---|
| Nebivolol (10 mg) | -14.6 ± 15.4 (p < 0.001) | -12.0 ± 8.4 (p < 0.001) | 68.9 |
| Control (Placebo) | -7.9 ± 12.8 | -7.2 ± 8.2 | 49.3 |
Antioxidant Properties
Research has highlighted the antioxidant effects of this compound, which contribute to its vasodilatory action by reducing oxidative stress. A study involving hypertensive patients showed that treatment with this compound resulted in significant reductions in plasma hydroperoxides and oxidized low-density lipoprotein (ox-LDL), thereby enhancing NO availability and decreasing reactive oxygen species (ROS) production in endothelial cells .
Case Study: Antioxidant Effects in Hypertensive Patients
A double-blind study compared the effects of this compound and atenolol on oxidative stress markers in patients with essential hypertension:
- Participants : 20 hypertensive patients treated with either this compound or atenolol.
- Findings : Patients receiving this compound exhibited significantly improved oxidative stress parameters compared to those treated with atenolol, indicating a superior ability to enhance NO bioavailability and reduce oxidative damage.
常见问题
Q. What are the key pharmacological mechanisms of (+)-Nebivolol, and how do they differ from other β-blockers?
this compound exhibits β1-adrenergic receptor antagonism with additional vasodilatory effects mediated by endothelial nitric oxide synthase (eNOS) activation. Unlike conventional β-blockers, it reduces oxidative stress and improves endothelial function . Methodological validation includes in vitro assays (e.g., receptor-binding studies) and in vivo hemodynamic measurements in hypertensive animal models. For example, rat basilar artery dilation studies confirm nitric oxide-dependent mechanisms using L-NAME (a NOS inhibitor) to block vasodilation .
Q. How do clinical studies design protocols to evaluate this compound’s efficacy in hypertension management?
Randomized controlled trials (RCTs) often use ambulatory blood pressure monitoring (ABPM) and central aortic pressure measurements to compare this compound with other antihypertensives. Key endpoints include systolic/diastolic reduction, heart rate variability, and endothelial function biomarkers (e.g., NO metabolites). Studies like Germino et al. (2012) stratified participants by age and comorbidities to assess tolerability, using ANOVA for intergroup comparisons .
Q. What are the standard pharmacokinetic parameters for this compound, and how are they measured in bioavailability studies?
Parameters include AUC (area under the curve), Cmax, Tmax, and half-life. Bioavailability studies often employ HPLC or LC-MS/MS for plasma concentration analysis. For example, pulsatile press-coated tablet formulations were tested in vivo using crossover designs, with washout periods to avoid carryover effects. Statistical tools like non-compartmental analysis (Phoenix WinNonlin®) quantify absorption kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on stem cell biology?
While this compound enhances adipose-derived stem cell (ASC) proliferation (via G1 phase shortening), it inhibits adipogenic/osteogenic differentiation. To address this paradox, researchers use triplicate assays (e.g., colony-forming unit, qPCR for lineage-specific genes like CEBPA/LPL) and multivariate analysis. Contradictions may arise from concentration-dependent effects; dose-response curves (0.1–10 µM) and time-lapse imaging clarify thresholds for proliferative vs. inhibitory outcomes .
Q. What experimental models are optimal for studying this compound’s role in bone regeneration?
Rat femoral defect models (e.g., 1–2 mm surgical defects) combined with micro-CT and histomorphometry quantify bone volume/trabecular thickness. In a 2020 study, Sprague Dawley rats received daily oral doses (0.1 mg/kg), with ALP activity and osteocalcin ELISA confirming osteogenic enhancement. Controls include sham-operated groups and β-blockers with neutral bone effects (e.g., metoprolol) .
Q. How can transdermal formulations of this compound be optimized for controlled drug release?
Systematic optimization involves factorial design (e.g., polymer concentration, permeation enhancers like oleic acid). In vitro release studies (Franz diffusion cells) and ex vivo skin permeation (porcine/human epidermis) evaluate patch performance. Statistical tools like response surface methodology (RSM) identify critical factors. For example, hydroxypropyl methylcellulose (HPMC) matrices improve bioavailability by delaying gastric degradation .
Q. What statistical approaches are recommended for analyzing this compound’s vasodilatory mechanisms in cerebral arteries?
Concentration-response curves (CRC) for arterial diameter changes are analyzed using nonlinear regression (GraphPad Prism®). Paired t-tests compare pre/post-treatment in endothelium-denuded vs. intact arteries. Calcium imaging in smooth muscle cells (Fluo-4 AM dye) correlates intracellular Ca<sup>2+</sup> levels with vasodilation. Blockers like L-NAME and butoxamine isolate nitric oxide and β2-receptor contributions .
Q. How should clinical trials address this compound’s off-label applications, such as anxiety or heart failure with preserved ejection fraction (HFpEF)?
Phase II/III trials for off-label uses require rigorous inclusion criteria (e.g., Hamilton Anxiety Rating Scale scores ≥18 for anxiety). For HFpEF, subgroup analysis of SENIORS trial data used Cox regression to assess mortality/hospitalization risk. However, pre-specified endpoints must avoid data dredging; CONSORT guidelines ensure transparency in subgroup reporting .
Methodological Notes
- Data Reproducibility : Ensure raw data (e.g., flow cytometry FCS files, PCR Ct values) are archived in repositories like Figshare or Zenodo, adhering to FAIR principles .
- Ethical Compliance : Animal studies require IACUC approval (e.g., ARRIVE guidelines for rat models), while human trials must document informed consent and adverse event monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
